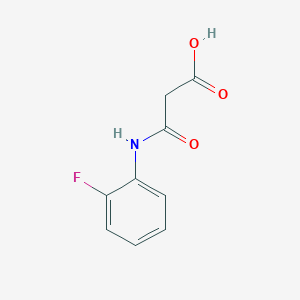
1-(5-methylpyrimidin-2-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyrimidin-2-yl)piperidin-4-one is a heterocyclic compound that features a piperidinone ring substituted with a methylpyrimidinyl group.
Preparation Methods
The synthesis of 1-(5-methylpyrimidin-2-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-methyl-2-pyrimidinylamine with 4-piperidone in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(5-Methylpyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the piperidinone ring to a piperidine ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(5-Methylpyrimidin-2-yl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(5-methylpyrimidin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-(5-Methylpyrimidin-2-yl)piperidin-4-one can be compared with other similar compounds, such as:
1-(2-Pyrimidinyl)piperidin-4-one: Lacks the methyl group, which may affect its binding affinity and specificity.
1-(5-Ethylpyrimidin-2-yl)piperidin-4-one: The ethyl group may introduce steric hindrance, altering its reactivity and biological activity.
1-(5-Methylpyridin-2-yl)piperidin-4-one: The pyridine ring may confer different electronic properties, influencing its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its binding interactions and reactivity compared to other similar compounds .
Properties
CAS No. |
1344305-03-8 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Difluoromethyl)-3-pyridyl]methanol](/img/structure/B6170655.png)

